Cas no 1057393-41-5 ((2-isocyanatoethyl)cyclopropane)

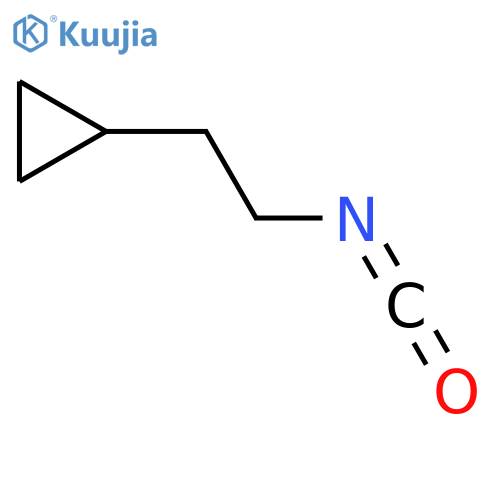

1057393-41-5 structure

商品名:(2-isocyanatoethyl)cyclopropane

CAS番号:1057393-41-5

MF:C6H9NO

メガワット:111.141761541367

MDL:MFCD21256744

CID:5243159

PubChem ID:53813042

(2-isocyanatoethyl)cyclopropane 化学的及び物理的性質

名前と識別子

-

- (2-isocyanatoethyl)cyclopropane

- Cyclopropane, (2-isocyanatoethyl)-

-

- MDL: MFCD21256744

- インチ: 1S/C6H9NO/c8-5-7-4-3-6-1-2-6/h6H,1-4H2

- InChIKey: FQKMESZJXXOIOR-UHFFFAOYSA-N

- ほほえんだ: O=C=NCCC1CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 112

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.4

(2-isocyanatoethyl)cyclopropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-278013-0.1g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 0.1g |

$804.0 | 2023-09-09 | ||

| Enamine | EN300-278013-1.0g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 1.0g |

$914.0 | 2023-03-01 | ||

| Enamine | EN300-278013-0.5g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 0.5g |

$877.0 | 2023-09-09 | ||

| Enamine | EN300-278013-5g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 5g |

$2650.0 | 2023-09-09 | ||

| Enamine | EN300-278013-10.0g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 10.0g |

$3929.0 | 2023-03-01 | ||

| Enamine | EN300-278013-2.5g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 2.5g |

$1791.0 | 2023-09-09 | ||

| Enamine | EN300-278013-10g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 10g |

$3929.0 | 2023-09-09 | ||

| Enamine | EN300-278013-0.25g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 0.25g |

$840.0 | 2023-09-09 | ||

| Enamine | EN300-278013-0.05g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 0.05g |

$768.0 | 2023-09-09 | ||

| Enamine | EN300-278013-5.0g |

(2-isocyanatoethyl)cyclopropane |

1057393-41-5 | 5.0g |

$2650.0 | 2023-03-01 |

(2-isocyanatoethyl)cyclopropane 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1057393-41-5 ((2-isocyanatoethyl)cyclopropane) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量